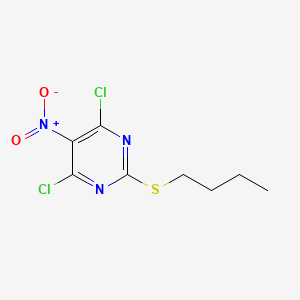
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of butylthio, dichloro, and nitro functional groups attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine typically involves the introduction of the butylthio group to a pyrimidine ring that already contains chloro and nitro substituents. One common method involves the reaction of 4,6-dichloro-5-nitropyrimidine with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Reduction: 2-(Butylthio)-4,6-dichloro-5-aminopyrimidine.
Oxidation: 2-(Butylsulfinyl)-4,6-dichloro-5-nitropyrimidine or 2-(Butylsulfonyl)-4,6-dichloro-5-nitropyrimidine.
Aplicaciones Científicas De Investigación
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule. It may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Industry: Used in the production of specialty chemicals and materials. Its unique functional groups make it useful in the development of novel polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes or receptors. The butylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The nitro group may be involved in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylthio)-4,6-dichloro-5-nitropyrimidine
- 2-(Ethylthio)-4,6-dichloro-5-nitropyrimidine
- 2-(Propylthio)-4,6-dichloro-5-nitropyrimidine
Uniqueness
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine is unique due to the presence of the butylthio group, which imparts distinct chemical properties compared to its methylthio, ethylthio, and propylthio analogs. The longer butyl chain can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H9Cl2N3O2S |
|---|---|
Peso molecular |
282.15 g/mol |
Nombre IUPAC |
2-butylsulfanyl-4,6-dichloro-5-nitropyrimidine |
InChI |
InChI=1S/C8H9Cl2N3O2S/c1-2-3-4-16-8-11-6(9)5(13(14)15)7(10)12-8/h2-4H2,1H3 |
Clave InChI |
DJWHLMGHYSCKFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



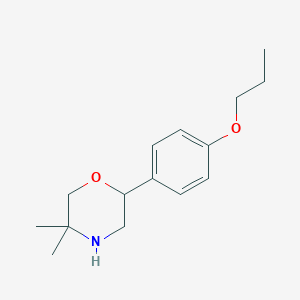

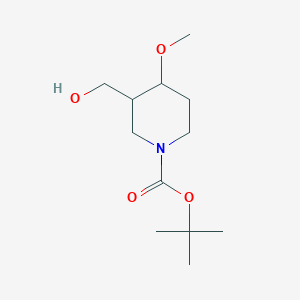
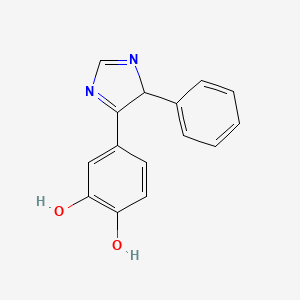
![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B13067366.png)
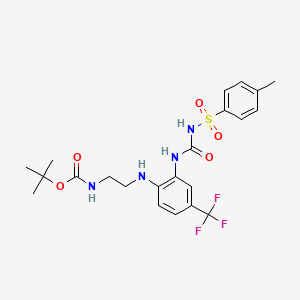
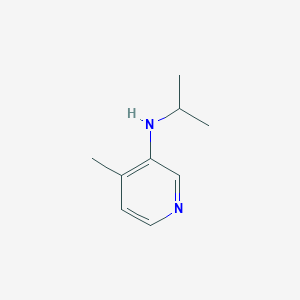
![5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067388.png)
![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067391.png)
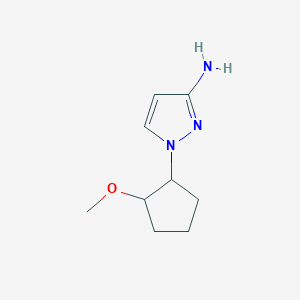
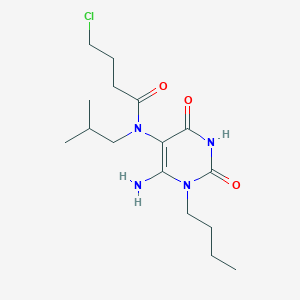
![3,3-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide](/img/structure/B13067408.png)

